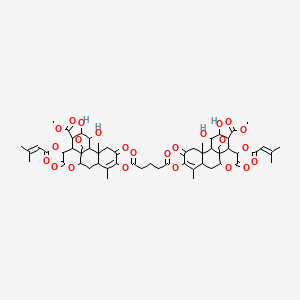

Bisbrusatolyl glutarate

Description

Classification and Context within Diterpenoid and Quassinoid Chemistry

Bisbrusatolyl glutarate belongs to the quassinoid class of compounds. Quassinoids are a group of highly oxygenated and structurally complex natural products that are classified as degraded triterpenoids. nih.govjst.go.jp Specifically, they are derived from a tetracyclic triterpene precursor, typically of the tirucallane (B1253836) or euphane type. nih.gov The biogenesis of quassinoids involves significant oxidative degradation of the triterpene skeleton. nih.gov

Quassinoids are characterized by their bitter taste and can be categorized into several types based on their carbon skeletons, such as C18, C19, C20, C22, and C25. numberanalytics.comresearchgate.netresearchgate.net Brusatol (B1667952), the parent compound of this compound, possesses a C-20 picrasane (B1241345) skeleton, which is a common framework among the most biologically active quassinoids. nih.gov

While quassinoids are degraded triterpenoids (C30 precursors), their biosynthesis shares initial pathways with diterpenoids (C20 precursors). Both classes of compounds are formed through the condensation of isoprene (B109036) units, highlighting a shared origin in terpenoid biosynthesis. mdpi.comscholarsresearchlibrary.com Diterpenoids themselves are a diverse class of compounds built from four isoprene units and are classified based on their skeletal structures into acyclic, monocyclic, bicyclic, tricyclic, and more complex forms. mdpi.com

This compound is a dimeric ester formed by linking two molecules of brusatol via glutaric acid. This synthetic modification was part of a broader effort to investigate the structure-activity relationships of quassinoids. nih.gov

Natural Occurrence and Significance in Biomedical and Agricultural Sciences

This compound itself is a product of laboratory synthesis and does not occur naturally. Its parent compound, brusatol, is a naturally occurring quassinoid that can be isolated from the plant Brucea javanica (L.) Merr., a member of the Simaroubaceae family. nih.govscienceopen.com This plant is widely distributed in Southeast Asia and has a long history of use in traditional medicine. scienceopen.com Brusatol is found in significant quantities, particularly in the fruits and seeds of B. javanica. nih.gov

The significance of quassinoids, including brusatol and its derivatives like this compound, extends across both biomedical and agricultural sciences.

Biomedical Significance: Quassinoids have demonstrated a wide range of potent biological activities, including antitumor, antimalarial, antiviral, and anti-inflammatory effects. jst.go.jp Brusatol, for instance, is known to be a protein synthesis inhibitor and has been studied for its anticancer properties against various cancer cell lines. nih.govnih.gov Research has shown that bisbrusatolyl esters, including the glutarate, exhibit significant antileukemic activity, in some cases surpassing the activity of the parent compound brusatol. nih.gov These compounds have been shown to selectively inhibit protein synthesis in certain tumor cells. nih.govwiley.com The mechanism of action is thought to involve the blockade of the elongation step in protein synthesis. nih.gov

Agricultural Significance: Beyond their medicinal properties, quassinoids have also been investigated for their potential applications in agriculture. Brusatol has demonstrated insecticidal and antifeedant activities against certain insect pests. researchgate.net This suggests a potential for developing natural product-based insecticides. Some studies have explored the use of brusatol as a biolarvicide. undip.ac.id Furthermore, derivatives of brusatol have been investigated as anti-settlement agents against barnacles, indicating a potential role in preventing biofouling. mdpi.com

Historical Perspective of Research on this compound

The story of this compound is intrinsically linked to the broader history of quassinoid research. The first quassinoid, quassin, was isolated in the 19th century from the plant Quassia amara. numberanalytics.com However, significant interest in this class of compounds was ignited in the 1970s when the National Cancer Institute (NCI) in the United States discovered that certain quassinoids, such as bruceantin (B1667948), displayed marked antileukemic activity. researchgate.net

This discovery spurred extensive research into the isolation, structural elucidation, and biological testing of a wide array of quassinoids. In the early 1980s, as part of an effort to understand the structure-activity relationships of these potent compounds, a series of new bisbrusatolyl and brusatolyl esters were synthesized and evaluated for their antileukemic activity. nih.gov It was during this period that this compound was created.

These studies revealed that the bisbrusatolyl esters of dicarboxylic acids, including malonate, succinate, glutarate, adipate, and sebacate (B1225510), were as active or even more active than the parent brusatol in in vivo tests against P-388 lymphocytic leukemia in mice. nih.gov Research also highlighted the structural features essential for their antileukemic activity, such as the presence of free hydroxyl groups at positions C-11 and C-12 and the enone double bond in ring A of the brusatol structure. nih.gov

The following table summarizes the reported in vivo antileukemic activity of a series of bisbrusatolyl esters compared to the parent compound, brusatol.

| Compound | Optimal Dose (mg/kg) | T/C % |

| Brusatol | 0.6 | 149 |

| Bisbrusatolyl malonate | 1.2 | 272 |

| Bisbrusatolyl succinate | 1.2 | 217 |

| This compound | 1.2 | 176 |

| Bisbrusatolyl adipate | 1.2 | 176 |

| Bisbrusatolyl sebacate | 1.2 | 143 |

| T/C % (Treated/Control) is a measure of antitumor efficacy; a higher value indicates greater activity. kyoto-u.ac.jp |

Structure

2D Structure

Properties

CAS No. |

81617-85-8 |

|---|---|

Molecular Formula |

C57H68O24 |

Molecular Weight |

1137.1 g/mol |

IUPAC Name |

bis[15,16-dihydroxy-17-methoxycarbonyl-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-10-yl] pentanedioate |

InChI |

InChI=1S/C57H68O24/c1-22(2)14-34(62)80-40-44-54-20-74-56(44,50(70)72-9)46(66)36(64)42(54)52(7)18-28(58)38(24(5)26(52)16-30(54)76-48(40)68)78-32(60)12-11-13-33(61)79-39-25(6)27-17-31-55-21-75-57(51(71)73-10,47(67)37(65)43(55)53(27,8)19-29(39)59)45(55)41(49(69)77-31)81-35(63)15-23(3)4/h14-15,26-27,30-31,36-37,40-47,64-67H,11-13,16-21H2,1-10H3 |

InChI Key |

VVCMENVIMWLIBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC(=O)CCCC(=O)OC6=C(C7CC8C91COC(C9C(C(=O)O8)OC(=O)C=C(C)C)(C(C(C1C7(CC6=O)C)O)O)C(=O)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Bisbrusatolyl Glutarate

Total Synthesis Approaches to the Dimeric Skeleton

As of the latest available research, a complete total synthesis of bisbrusatolyl glutarate has not been reported in scientific literature. The immense structural complexity of the brusatol (B1667952) monomer, characterized by a highly oxygenated and stereochemically rich pentacyclic framework, renders its de novo synthesis a formidable challenge. Consequently, the total synthesis of a dimeric structure like this compound, which would require the formation of two such complex units and their subsequent linkage, is an even more intricate endeavor.

Current research efforts in the field of quassinoid synthesis have primarily focused on the total synthesis of the monomeric parent compounds. These endeavors have led to the development of innovative synthetic strategies for constructing the core ring systems of quassinoids. It is conceivable that future advancements in synthetic methodology could enable the adaptation of these approaches for the synthesis of the dimeric skeleton of this compound. Such a strategy would likely involve the synthesis of a suitably functionalized brusatol monomer, followed by a dimerization step.

Semisynthetic Derivatization from Precursor Quassinoids (e.g., Brusatol)

The most practical and widely employed approach for the synthesis of this compound and its analogs is through the semisynthetic derivatization of naturally occurring quassinoids, such as brusatol. Brusatol, which can be isolated from the plant Brucea javanica, serves as a readily available starting material for the introduction of various linker moieties and functional groups.

Esterification Reactions for Dicarboxylic Acid Linkages (e.g., Malonate, Succinate, Adipate, Sebacate (B1225510) Analogs)

The synthesis of this compound is achieved through the esterification of two molecules of brusatol with one molecule of glutaric acid. This reaction specifically targets the hydroxyl groups on the brusatol molecules to form ester bonds with the dicarboxylic acid, thus creating the dimeric structure. A key publication by Lee and colleagues in 1982 detailed the synthesis of a series of bisbrusatolyl esters, including the glutarate, malonate, succinate, adipate, and sebacate analogs. nih.gov

The general synthetic protocol involves the reaction of brusatol with the corresponding dicarboxylic acid anhydride (B1165640) in a suitable solvent, such as pyridine. Pyridine acts as both a solvent and a catalyst for the esterification reaction. The reaction mixture is typically stirred at room temperature for a specified period to ensure the completion of the reaction. The resulting bisbrusatolyl ester can then be isolated and purified using standard chromatographic techniques.

For instance, the synthesis of this compound would proceed by reacting brusatol with glutaric anhydride. The anhydride is more reactive than the corresponding dicarboxylic acid, facilitating the esterification process. The reaction likely proceeds via the nucleophilic attack of a hydroxyl group of brusatol on one of the carbonyl carbons of glutaric anhydride, leading to the formation of a mono-ester intermediate. A second molecule of brusatol then reacts with the remaining carboxylic acid group of the intermediate to form the final dimeric product.

The following table summarizes the various dicarboxylic acid linkers that have been successfully used to synthesize bisbrusatolyl analogs:

| Dicarboxylic Acid Linker | Resulting Bisbrusatolyl Analog |

| Malonic Acid | Bisbrusatolyl Malonate |

| Succinic Acid | Bisbrusatolyl Succinate |

| Glutaric Acid | This compound |

| Adipic Acid | Bisbrusatolyl Adipate |

| Sebacic Acid | Bisbrusatolyl Sebacate |

Introduction of Diverse Ester and Ether Functions at Specific Positions

Beyond the creation of dimeric structures, the semisynthetic derivatization of brusatol also allows for the introduction of a wide array of ester and ether functionalities at specific positions on the quassinoid skeleton. The hydroxyl groups of brusatol, particularly the one at the C-3 position, are common sites for such modifications. These derivatizations are often pursued to explore structure-activity relationships and to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.

The introduction of diverse ester groups can be achieved through reaction with various acyl chlorides or carboxylic anhydrides in the presence of a base. This allows for the incorporation of a wide range of functionalities, from simple alkyl chains to more complex aromatic and heterocyclic moieties. Similarly, ether functionalities can be introduced by reacting the hydroxyl groups with alkyl halides under basic conditions. The choice of reaction conditions, including the base and solvent, is crucial to control the regioselectivity of the derivatization, especially when multiple hydroxyl groups are present.

Development of Novel Analogs and Related Compounds

Modifications to the brusatol core can involve the alteration of existing functional groups or the introduction of new ones. For example, the enone functionality in ring A and the hydroxyl groups at various positions are key targets for chemical modification. The synthesis of such analogs relies on the application of a diverse range of organic reactions to the brusatol scaffold.

Furthermore, the concept of dimerization can be extended to create novel analogs with different structural features. This could include the synthesis of heterodimers, where two different quassinoid units are linked together, or the use of non-dicarboxylic acid linkers to introduce different chemical properties into the spacer.

Chemoenzymatic Synthesis Strategies

While not yet specifically reported for the synthesis of this compound, chemoenzymatic strategies represent a promising future direction for the synthesis and derivatization of complex natural products like brusatol. These approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis.

Enzymes, such as lipases and proteases, can be employed for highly regioselective and stereoselective reactions, such as the acylation or deacylation of specific hydroxyl groups on the brusatol molecule. This enzymatic selectivity can be particularly advantageous when dealing with complex molecules that have multiple reactive sites, as it can obviate the need for extensive protecting group manipulations that are often required in traditional chemical synthesis.

For example, a lipase (B570770) could be used to selectively acylate a specific hydroxyl group on brusatol with a dicarboxylic acid monoester. The resulting intermediate could then be chemically coupled with a second molecule of brusatol to form the dimeric product. Alternatively, enzymes could be used to introduce novel functionalities onto the brusatol core, which could then be further elaborated using chemical methods. The development of chemoenzymatic routes to this compound and its analogs could lead to more efficient and environmentally friendly synthetic processes.

Advanced Structural Elucidation and Analytical Characterization of Bisbrusatolyl Glutarate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise structure of an organic molecule in solution. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, would reveal the chemical environment of each hydrogen and carbon atom, respectively. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between atoms, ultimately piecing together the molecular framework. Without access to the spectral data, a detailed table of chemical shifts and coupling constants for Bisbrusatolyl glutarate cannot be compiled.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer (MS/MS analysis), scientists can deduce the structure of its various components and how they are linked. The specific mass-to-charge ratios and fragmentation pathways for this compound are not documented in accessible literature.

Infrared and Ultraviolet-Visible Spectroscopies for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for ester carbonyl groups (C=O) and other functionalities inherent to the brusatol (B1667952) and glutarate moieties. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and can help identify chromophoric systems. The specific absorption maxima (λmax) and vibrational frequencies for this compound remain unavailable.

X-ray Crystallographic Analysis for Absolute Configuration and Conformation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state molecule. This technique would provide unequivocal proof of the absolute configuration and the preferred conformation of this compound. Such data is vital for understanding its biological activity at a molecular level. To date, no crystallographic data for this specific compound has been deposited in public databases.

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic methods are indispensable for the isolation, purification, and assessment of the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) would be the primary method for purifying this compound and for determining its purity. A validated HPLC method would involve the selection of an appropriate stationary phase (column) and mobile phase to achieve optimal separation from any starting materials or byproducts.

Ultrahigh-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers a highly sensitive and selective method for the analysis of complex mixtures and for the quantification of target compounds. This technique would be invaluable for pharmacokinetic studies or for detecting trace amounts of this compound in biological matrices.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a fundamental and versatile analytical technique extensively utilized in synthetic organic chemistry and phytochemistry for the rapid monitoring of chemical reactions and for the preliminary screening of compounds of interest in complex mixtures. In the context of this compound, a semi-synthetic derivative of the natural quassinoid brusatol, TLC serves as an indispensable tool for tracking the progress of its synthesis and for initial qualitative assessment in various screening protocols.

The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. The separation is based on the polarity of the compounds, with less polar compounds generally traveling further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values.

Reaction Monitoring

In the synthesis of this compound, which involves the esterification of two brusatol molecules with glutaric acid, TLC is employed to monitor the consumption of the starting materials (brusatol and the activated glutaric acid derivative) and the formation of the desired product. Small aliquots of the reaction mixture are spotted onto a TLC plate at regular intervals. By comparing the chromatograms over time, a chemist can qualitatively assess the reaction's progress. A complete reaction is typically indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation of the spots. For brusatol and its derivatives, solvent systems of varying polarities are used. nih.gov A common approach is to use a mixture of a nonpolar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, like ethyl acetate (B1210297) or methanol. The ratio of these solvents is optimized to achieve a significant difference in the Rf values of the reactants and the product. Visualization of the spots on the TLC plate is often achieved under UV light (at 254 nm and 365 nm), as quassinoids typically possess UV-active chromophores. nih.gov Further visualization can be accomplished using staining reagents.

Below is a representative data table illustrating the use of TLC to monitor the synthesis of this compound.

| Time Point | Brusatol (Reactant) Spot | This compound (Product) Spot | Rf Value (Brusatol) | Rf Value (this compound) |

| 0 h | Present | Absent | 0.35 | - |

| 2 h | Present (fading) | Present (appearing) | 0.35 | 0.60 |

| 4 h | Absent | Present | - | 0.60 |

| 6 h | Absent | Present (intense) | - | 0.60 |

Note: Rf values are hypothetical and for illustrative purposes. The mobile phase is assumed to be a mixture of ethyl acetate and hexane.

Screening Applications

TLC is also a valuable high-throughput screening tool for the initial identification of this compound in various contexts, such as in crude extracts from Brucea javanica that have been chemically modified or in combinatorial libraries of synthetic compounds. nih.gov Its application in screening is advantageous due to its simplicity, low cost, and the small amount of sample required.

For screening purposes, multiple samples can be spotted on a single TLC plate alongside a reference standard of pure this compound. After development, the presence of a spot in a sample chromatogram that matches the Rf value and visualization characteristics of the reference standard provides preliminary evidence for the presence of the compound. This allows for the rapid identification of promising samples that can then be subjected to more rigorous analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for confirmation and quantification.

The following table illustrates a hypothetical TLC screening of different reaction batches for the presence of this compound.

| Sample ID | Spot corresponding to this compound Rf | Visual Confirmation under UV (254 nm) | Preliminary Result |

| Reference Standard | Present | Quenching | Positive |

| Batch A | Present | Quenching | Positive |

| Batch B | Absent | No corresponding spot | Negative |

| Batch C | Present | Quenching | Positive |

| Batch D | Faint spot at corresponding Rf | Faint quenching | Trace amount suspected |

This systematic application of TLC for both reaction monitoring and screening ensures an efficient workflow in the synthesis and preliminary analysis of this compound, facilitating its further investigation and development.

Mechanistic Investigations of Bisbrusatolyl Glutarate S Biological Activities

Elucidation of Molecular Targets and Binding Interactions

The antitumor and biological effects of Brusatol (B1667952) are attributed to its interaction with fundamental cellular machinery. Research has focused on its ability to interfere with macromolecular synthesis and modulate key protein functions.

Inhibition of Topoisomerase II Activity

Current scientific literature has not established Brusatol as a direct inhibitor of topoisomerase II. While some studies investigate Brusatol in combination with chemotherapeutic agents that are known topoisomerase II poisons, such as doxorubicin (B1662922) and mitoxantrone, these studies utilize Brusatol for its effects on other pathways, like Nrf2, rather than for any direct enzymatic inhibition of topoisomerase II. nih.gov Therefore, a direct mechanistic action of Brusatol on this enzyme is not a currently supported aspect of its biological activity.

Modulation of Protein Synthesis Pathways

One of the most profound and well-documented mechanisms of Brusatol is its potent inhibition of global protein synthesis. nih.gov This effect is observed across a wide range of cell types. pnas.org Mechanistic studies have revealed that Brusatol acts as a general translation inhibitor, impacting both cap-dependent and cap-independent translation processes. nih.gov The primary mode of action is the inhibition of the translational elongation step. nih.gov

This non-selective inhibition of protein synthesis leads to a rapid depletion of proteins with short half-lives. This characteristic is crucial to its effects on various signaling pathways, as many regulatory proteins, including transcription factors and cell cycle regulators, are inherently unstable and require constant synthesis to maintain their cellular levels. nih.gov

Interactive Data Table: Effect of Brusatol on Key Cellular Proteins

| Protein Target | Primary Function | Effect of Brusatol Treatment | Consequence of Inhibition |

| NRF2 | Master regulator of antioxidant response | Rapid, dose-dependent decrease in protein levels | Sensitizes cells to oxidative stress and chemotherapy |

| p53 | Tumor suppressor, cell cycle regulation | Dose-dependent decrease in protein levels | Attenuation of p53-mediated responses |

| p21 | Cell cycle inhibitor | Dose-dependent decrease in protein levels | Disruption of cell cycle checkpoints |

| c-Myc | Oncogenic transcription factor | Rapid reduction in protein expression | Inhibition of proliferation and cell growth |

| p97/GAPDH | Long-lived housekeeping proteins | No significant effect at effective concentrations | Demonstrates selectivity towards short-lived proteins |

This table is populated with data synthesized from research on Brusatol's general protein synthesis inhibition. nih.gov

Effects on Nucleic Acid Synthesis (DNA and RNA)

Brusatol has been shown to inhibit both DNA and RNA synthesis. pnas.org This effect appears to be more pronounced at higher (micromolar) concentrations compared to the nanomolar concentrations sufficient for potent Nrf2 or protein synthesis inhibition. pnas.org The inhibition of nucleic acid metabolism in P-388 lymphocytic leukemia cells was a significant early finding, contributing to its characterization as a potential antitumor agent. pnas.org The precise mechanism of this inhibition is linked to a drastic reduction in purine (B94841) synthesis, with a key target identified as phosphoribosyl pyrophosphate aminotransferase, a regulatory enzyme in the purine synthesis pathway. pnas.org

Induction of Protein-Mediated DNA Cleavage

There is no direct evidence to suggest that Brusatol functions as a topoisomerase poison that induces protein-mediated DNA cleavage complexes. However, its activity does intersect with the cellular DNA damage response. Studies have shown that while Brusatol alone does not cause significant DNA damage, it can substantially enhance the DNA damage caused by ionizing radiation. nih.govmdpi.com This sensitizing effect is linked to its inhibition of the Nrf2 pathway, which is critical for repairing cellular damage. nih.govmdpi.com Downstream events in the apoptotic cascade induced by Brusatol include the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein crucial for DNA repair, which is a hallmark of apoptosis-related DNA fragmentation. mdpi.comnih.gov

G-Quadruplex Stabilization and MYC Oncogene Regulation

Brusatol significantly impacts the expression of the MYC oncogene, a master regulator of cell proliferation and metabolism. nih.govfrontiersin.org Treatment with Brusatol leads to a rapid downregulation of c-MYC protein expression in various cancer cell lines. nih.govfrontiersin.org However, this effect is not attributed to the stabilization of G-quadruplex structures in the MYC promoter region. Instead, the reduction in c-MYC protein is a direct consequence of Brusatol's potent inhibition of global protein synthesis. nih.gov Because c-MYC is a protein with a very short half-life, it is particularly vulnerable to agents that disrupt its continuous translation.

Cellular Pathway Modulation and Signal Transduction Interventions

Brusatol is a powerful modulator of multiple critical intracellular signaling pathways, which underlies its diverse biological effects.

The most distinct and widely characterized activity of Brusatol is its role as a unique and potent inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. pnas.orgoup.com Nrf2 is a transcription factor that controls the baseline and inducible expression of a multitude of antioxidant and cytoprotective genes. In many cancer cells, the Nrf2 pathway is constitutively active, providing resistance to oxidative stress and chemotherapy. Brusatol selectively reduces the protein level of Nrf2, not by affecting its transcription, but by enhancing its ubiquitination and subsequent degradation by the proteasome, thereby shortening its half-life. pnas.org This inhibition of the Nrf2-mediated defense mechanism sensitizes cancer cells to chemotherapeutic agents and radiation. pnas.orgnih.govmdpi.com

Beyond Nrf2, Brusatol exerts influence over a network of other oncogenic pathways:

STAT3 Signaling: Brusatol has been identified as a potential blocker of the STAT3 signaling pathway. It can inhibit the activation of STAT3 and its upstream kinases, JAK1, JAK2, and Src. mdpi.comnih.gov This leads to reduced nuclear STAT3 levels and a decrease in the expression of STAT3 target genes involved in cell survival, such as Bcl-2 and survivin. mdpi.comnih.gov

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Brusatol has been shown to suppress the PI3K/Akt/mTOR pathway in several cancer models, including nasopharyngeal and renal cell carcinoma. researchgate.net This inhibition contributes to the induction of apoptosis and autophagy.

MAPK Pathway: Brusatol can induce apoptosis in pancreatic cancer cells through the activation of JNK/p38 MAPK signaling cascades. researchgate.net

Interactive Data Table: Cellular Pathways Modulated by Brusatol

| Pathway | Key Proteins Affected | Effect of Brusatol | Downstream Cellular Consequence |

| Nrf2/ARE | Nrf2, Keap1 | Inhibition (enhanced Nrf2 degradation) | Decreased antioxidant response, chemosensitization |

| STAT3 | STAT3, JAK1, JAK2, Src | Inhibition of phosphorylation/activation | Decreased proliferation, induction of apoptosis |

| PI3K/Akt/mTOR | Akt, mTOR, 4EBP1, S6K | Inhibition of phosphorylation | Inhibition of cell growth and proliferation, apoptosis |

| MAPK | JNK, p38 | Activation | Induction of stress-related apoptosis |

| NF-κB | NF-κB, IκBα | Modulation (context-dependent) | Altered inflammatory and survival signaling |

This table summarizes the diverse effects of Brusatol on key signal transduction pathways as reported in multiple studies. pnas.orgmdpi.comnih.govresearchgate.net

Structure Activity Relationship Sar Studies of Bisbrusatolyl Glutarate and Its Analogs

Influence of Dimeric Configuration and Glutarate Bridge Length

A pivotal aspect of the structure of bisbrusatolyl glutarate is its dimeric nature, where two brusatol (B1667952) molecules are joined by a glutarate linker. This dimeric configuration has been shown to be a significant contributor to its potent biological activity. Studies comparing the activity of bisbrusatolyl esters with their monomeric counterpart, brusatol, have demonstrated that the dimeric compounds are as active or even more active. nih.gov

The length of the dicarboxylic acid bridge connecting the two brusatol units plays a critical role in the molecule's efficacy. A series of bisbrusatolyl esters with varying linker lengths have been synthesized and evaluated for their in vivo antileukemic activity. This research has shown that the glutarate bridge, with its five-carbon chain, is an optimal linker length for potent activity. Altering the length of this bridge can influence the molecule's conformational flexibility and its ability to interact with its biological target.

| Compound Name | Linker | Relative Activity |

| Brusatol | (Monomer) | Active |

| Bisbrusatolyl malonate | Malonate (3 carbons) | As active or more active than brusatol |

| Bisbrusatolyl succinate | Succinate (4 carbons) | As active or more active than brusatol |

| This compound | Glutarate (5 carbons) | As active or more active than brusatol |

| Bisbrusatolyl adipate | Adipate (6 carbons) | As active or more active than brusatol |

| Bisbrusatolyl sebacate (B1225510) | Sebacate (10 carbons) | As active or more active than brusatol |

This table is based on descriptive findings from in vivo studies against P-388 lymphocytic leukemia. nih.gov The term "as active or more active" indicates a comparable or superior performance to the monomeric brusatol.

Significance of Hydroxyl Groups at C-11 and C-12 Positions

The presence of free hydroxyl groups at the C-11 and C-12 positions of the quassinoid core is an absolute requirement for the antileukemic activity of both bisbrusatolyl and brusatolyl esters. nih.gov These hydroxyl groups are believed to be involved in crucial hydrogen bonding interactions with the target protein, thereby anchoring the molecule in the active site. Any modification or removal of these hydroxyl groups leads to a significant loss of biological activity, highlighting their indispensable role in the pharmacophore of this class of compounds.

Role of Enone Double Bond in Ring A

The α,β-unsaturated ketone, or enone, functionality within ring A of the brusatol monomer is another critical structural feature for the biological activity of this compound. This enone system is a Michael acceptor and is thought to be involved in a covalent interaction with nucleophilic residues, such as cysteine, in the target protein. This covalent bond formation can lead to irreversible inhibition of the protein's function. The requirement of this enone double bond for antileukemic activity has been experimentally confirmed, as its reduction results in inactive compounds. nih.gov

Comparative SAR with Other Quassinoids and Diterpenoids

The structure-activity relationships of this compound can be further understood by comparing them with other quassinoids and different classes of diterpenoids.

Comparison with other Quassinoids:

The SAR of this compound aligns well with the general SAR of other cytotoxic quassinoids. For many quassinoids, the presence of an ester group at C-15, an intact lactone ring D, and the functionalities in ring A, including the enone system, are important for activity. The dimerization strategy employed in this compound represents a successful approach to enhance the potency of the brusatol monomer. This suggests that presenting two pharmacophores in a specific spatial orientation can lead to multivalent interactions with the biological target, resulting in increased affinity and efficacy.

Comparison with Diterpenoids such as Taxanes and Ingenol (B1671944) Esters:

While this compound is a degraded triterpenoid, its SAR can be conceptually compared to other complex diterpenoid natural products like taxanes (e.g., paclitaxel) and ingenol esters (e.g., ingenol mebutate), which also possess potent anticancer properties.

Ingenol Esters: The biological activity of ingenol esters is highly dependent on the esterification pattern on the polycyclic ingenol core. This is analogous to the importance of the ester linkages in this compound. The conformation of the macrocyclic diterpene core in ingenols is also a key determinant of their activity.

This comparative analysis underscores a common theme in the SAR of complex natural products: the precise three-dimensional arrangement of a specific set of functional groups on a rigid scaffold is paramount for potent and selective biological activity. The dimerization of brusatol through a glutarate bridge represents a unique and effective strategy within the quassinoid class to optimize these interactions.

Preclinical Biological Evaluation of Bisbrusatolyl Glutarate in Model Systems

In Vitro Anti-Proliferative and Cytostatic Efficacy Studies

Murine Leukemia Cell Lines (e.g., P-388 Lymphocytic Leukemia)

No research data is available on the in vitro anti-proliferative or cytostatic efficacy of Bisbrusatolyl glutarate against the P-388 lymphocytic leukemia cell line or any other murine leukemia cell lines. While related compounds have shown activity against P-388 cells, specific data for this compound is absent in the scientific literature. nih.govnih.gov

Human Cancer Cell Lines (e.g., Cervical Cancer, Lung Carcinoma, KB Cells)

There are no available studies investigating the in vitro anti-proliferative and cytostatic effects of this compound on human cancer cell lines, including those derived from cervical cancer, lung carcinoma, or KB cells.

In Vitro Immunomodulatory and Anti-Inflammatory Assays (e.g., RAW264.7 Macrophages)

No published data exists on the in vitro immunomodulatory or anti-inflammatory properties of this compound as assayed in RAW264.7 macrophages or any other relevant immune cell lines.

In Vitro Anti-Parasitic and Anti-Microbial Efficacy

Against Plasmodium falciparum

There is no available research on the in vitro anti-parasitic efficacy of this compound against Plasmodium falciparum, the parasite responsible for malaria.

Against Entamoeba histolytica and Giardia intestinalis

While direct studies on the efficacy of this compound against the protozoan parasites Entamoeba histolytica and Giardia intestinalis are not extensively documented in the available scientific literature, research into the source plant, Brucea javanica, and its constituent compounds provides significant insights into its potential antiprotozoal activity. The fruits of Brucea javanica have been traditionally used in medicine to treat conditions like dysentery, which can be caused by these parasites. nih.govdovepress.com

Scientific investigations have focused on a class of compounds known as quassinoids, which are bitter principles isolated from Brucea javanica and are structurally related to this compound. semanticscholar.org A microdilution technique was developed to assess the in vitro activity of various plant extracts and isolated quassinoids against Entamoeba histolytica. asm.org Extracts from Brucea javanica fruits demonstrated notable antiamoebic properties, and this activity was linked to the fractions containing quassinoids. asm.org

Further studies on specific quassinoids revealed a range of potencies. For instance, bruceantin (B1667948) was identified as a particularly active compound against E. histolytica, with a 50% inhibitory concentration (IC50) as low as 0.019 µg/ml. asm.org Other related compounds, such as bruceine A, have also shown in vitro activity against both Entamoeba histolytica and Giardia intestinalis. semanticscholar.org The antiprotozoal effects of quassinoids have been compared to their known antimalarial activities, suggesting a broader spectrum of activity against various protozoa. asm.orgacs.org Although these findings are promising, it is important to note that the specific activity of this compound against these intestinal parasites has yet to be reported.

**Table 1: In Vitro Antiprotozoal Activity of Quassinoids from *Brucea javanica***

| Compound | Target Organism | Activity (IC50 in µg/ml) |

|---|---|---|

| Bruceantin | Entamoeba histolytica | 0.019 |

| Bruceine A | Entamoeba histolytica | Data reported, specific value not cited |

| Bruceine A | Giardia intestinalis | Data reported, specific value not cited |

Note: This table is based on data for related quassinoid compounds, as direct data for this compound is not available.

In Vitro Insect Growth Inhibition and Antifeedant Activities (e.g., Insect Cell Lines)

The potential of this compound in insect control can be inferred from studies on its core component, brusatol (B1667952), which has been isolated from Brucea javanica. Research has demonstrated that brusatol exhibits cytotoxic effects on various insect cell lines, suggesting a mechanism for insect growth inhibition. researchgate.net

In one study, brusatol was tested against two lepidopteran cell lines: IOZCAS-Spex-II, derived from the beet armyworm (Spodoptera exigua), and Sf21, from the fall armyworm (Spodoptera frugiperda). The results indicated that brusatol induced apoptotic cell death in both cell lines in a manner that was dependent on both the dose and the duration of exposure. researchgate.net This programmed cell death was characterized by DNA fragmentation, the activation of caspase-3, and the release of cytochrome c, pointing to a mitochondrial-dependent apoptotic pathway. researchgate.net

Beyond its cytotoxic effects at the cellular level, brusatol has also demonstrated significant antifeedant properties against insect larvae. In tests with third-instar larvae of Spodoptera exigua, brusatol showed potent antifeedant activity, with a 50% antifeeding concentration (AFC50) of 17.4 mg/L after 48 hours. researchgate.net This, combined with its contact toxicity (LD50 of 2.91 µ g/larva after 72 hours), underscores the potential of brusatol and its derivatives, like this compound, as insect control agents. researchgate.net

Table 2: In Vitro Insecticidal and Antifeedant Activity of Brusatol

| Activity Type | Insect Species/Cell Line | Metric | Value | Time |

|---|---|---|---|---|

| Contact Toxicity | Spodoptera exigua (3rd instar larvae) | LD50 | 2.91 µg/larva | 72 hours |

| Antifeedant Activity | Spodoptera exigua (3rd instar larvae) | AFC50 | 17.4 mg/L | 48 hours |

| Cytotoxicity | IOZCAS-Spex-II (S. exigua) | Dose and time-dependent | Not specified | Not specified |

| Cytotoxicity | Sf21 (S. frugiperda) | Dose and time-dependent | Not specified | Not specified |

Note: This data pertains to brusatol, a core component of this compound.

In Vivo Efficacy Studies in Non-Human Animal Models

This compound has been synthesized and evaluated for its in vivo antileukemic activity. nih.gov In a study utilizing a quassinoid-sensitive strain of P-388 lymphocytic leukemia in BDF1 mice, this compound was among a series of bisbrusatolyl and brusatolyl esters that were tested. nih.gov

The results of this research indicated that this compound demonstrated significant antileukemic effects. nih.gov It was found to be as active, or even more active, than brusatol, a related natural quassinoid. nih.gov This study highlighted the potential of such esterified derivatives in enhancing the therapeutic profile of brusatol. The structural features essential for this antileukemic activity were also investigated, revealing that the free hydroxyl groups at C-11 and C-12, as well as the enone double bond in ring A, are crucial for the compound's efficacy. nih.gov

Table 3: In Vivo Antileukemic Activity of this compound and Related Compounds

| Compound | Animal Model | Leukemia Strain | Activity Level |

|---|---|---|---|

| This compound | BDF1 mice | P-388 lymphocytic leukemia | As active or more active than brusatol |

| Brusatol | BDF1 mice | P-388 lymphocytic leukemia | Active |

| Bisbrusatolyl malonate | BDF1 mice | P-388 lymphocytic leukemia | As active or more active than brusatol |

| Bisbrusatolyl succinate | BDF1 mice | P-388 lymphocytic leukemia | As active or more active than brusatol |

| Bisbrusatolyl adipate | BDF1 mice | P-388 lymphocytic leukemia | As active or more active than brusatol |

| Bisbrusatolyl sebacate (B1225510) | BDF1 mice | P-388 lymphocytic leukemia | As active or more active than brusatol |

While there is a clear indication of the insecticidal and antifeedant properties of brusatol, the direct precursor to this compound, specific studies on the in vivo efficacy of this compound against the agricultural pests Heliothis virescens, Agrotis ipsilon, Plutella xylostella, and Aphis medicaginis Koch have not been identified in the reviewed literature.

However, the demonstrated antifeedant activity of brusatol against Spodoptera exigua suggests that related compounds could have a similar mode of action against other lepidopteran pests like H. virescens, A. ipsilon, and P. xylostella. researchgate.net The development of resistance in pests such as P. xylostella to conventional insecticides has spurred research into alternative control methods, including botanical extracts. entomoljournal.com While various plant extracts have been tested against these pests, specific data for this compound is currently lacking. entomoljournal.comekb.eg

There is currently no specific information available from the searched scientific literature regarding the biological impact of this compound on the model organism Caenorhabditis elegans. While C. elegans is a widely used model for toxicological and biological impact studies of various chemical compounds, its response to this compound has not been documented in the available research. Similarly, studies on the effects of brusatol derivatives on this nematode have not been found. nih.gov

Computational Chemistry and Cheminformatics Studies on Bisbrusatolyl Glutarate

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. However, no molecular docking studies involving Bisbrusatolyl glutarate have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate a set of predictor variables (chemical structures) to a response variable (biological activity). These models are used to predict the activities of new chemical entities. There are currently no QSAR models that have been developed or validated for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. Such studies provide insights into the dynamic behavior of molecules. No conformational analyses or molecular dynamics simulations for this compound are available in the scientific literature.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. There is no documented use of virtual screening or ligand-based drug design approaches for the discovery or optimization of this compound.

Semi-Empirical and Ab Initio Quantum Chemical Calculations

Semi-empirical and ab initio quantum chemical calculations are methods used to compute the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometry, reaction mechanisms, and various spectroscopic properties. No such quantum chemical calculations for this compound have been reported.

Future Research Directions and Translational Perspectives for Bisbrusatolyl Glutarate

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity

The development of next-generation analogs of Bisbrusatolyl glutarate with improved therapeutic profiles is a primary objective. The parent compound, brusatol (B1667952), has been the subject of various synthetic modifications to enhance its efficacy and reduce toxicity. researchgate.netnih.gov Future research will likely build upon these strategies, focusing on the rational design of derivatives with enhanced specificity for cancer cells, thereby minimizing off-target effects.

A key strategy involves modifying the C15 side chain of the quassinoid structure, which has been identified as a crucial determinant of its pharmacological activity. nih.gov By synthesizing a library of this compound analogs with diverse ester linkages at this position, it may be possible to modulate the compound's interaction with its biological targets. For instance, new synthetic analogs of brusatol have shown comparable or even superior potency in inhibiting malignant hematologic cell lines. nih.gov One unique analog demonstrated minimal toxicity to normal human cells, highlighting the potential for developing safer and more effective derivatives. nih.gov

Furthermore, the synthesis of hybrid molecules that combine the pharmacophore of this compound with other therapeutic agents could lead to synergistic effects and overcome drug resistance. For example, nitric oxide-releasing derivatives of brusatol have been synthesized, demonstrating significant anti-inflammatory effects with reduced cytotoxicity compared to the parent compound. acs.orgnih.gov Such approaches could be adapted for this compound to create novel compounds with dual therapeutic actions.

Table 1: Strategies for Rational Design of this compound Analogs

| Strategy | Rationale | Potential Outcome |

|---|---|---|

| Modification of the C15 Ester Linkage | The C15 side chain is critical for pharmacological activity. | Enhanced potency and selectivity. |

| Introduction of Novel Functional Groups | To alter physicochemical properties and target interactions. | Improved bioavailability and reduced toxicity. |

| Synthesis of Hybrid Molecules | To combine therapeutic effects and overcome resistance. | Synergistic anticancer activity. |

| Structure-Activity Relationship (SAR) Studies | To systematically explore the chemical space around the core structure. | Identification of key structural features for optimal activity. |

Discovery of Novel Biological Activities and Therapeutic Applications

While the antileukemic activity of this compound is established, the broader therapeutic potential of this compound class remains an active area of investigation. Research into brusatol and other quassinoids has revealed a wide spectrum of biological activities, suggesting that this compound may also possess untapped therapeutic applications. nih.govnih.gov

Future studies should aim to screen this compound and its novel analogs against a diverse panel of cancer cell lines, including solid tumors, to identify new anticancer indications. nih.gov For instance, brusatol has shown efficacy in suppressing gefitinib-resistant lung cancer cells and pancreatic cancer cell lines. nih.gov Beyond cancer, the anti-inflammatory properties of brusatol derivatives suggest that this compound could be explored for the treatment of inflammatory conditions. nih.gov The discovery of anti-settlement activity against barnacles in brusatol derivatives also opens up entirely new and unexpected avenues for research and application. nih.gov

The exploration of novel therapeutic targets is also a promising direction. While brusatol is known to inhibit protein synthesis and the NRF2 pathway, identifying other molecular targets could reveal new therapeutic opportunities. nih.govnih.govpnas.org For example, the PI3Kγ isoform has been identified as a direct target of brusatol in hematologic malignancies, providing a new mechanistic understanding that could guide the development of more specific inhibitors. nih.govresearchgate.net

Advanced Mechanistic Elucidation Using Systems Biology and Omics Approaches

A deeper understanding of the mechanism of action of this compound is crucial for its clinical translation. Systems biology approaches, which integrate multi-omics data, offer a powerful platform to unravel the complex cellular responses to drug treatment. frontiersin.orgdrugtargetreview.combenthamscience.com By employing genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive view of the pathways modulated by this compound.

For instance, transcriptomic profiling of cancer cells treated with this compound could identify novel downstream targets and resistance mechanisms. researchgate.net Proteomic analyses can reveal changes in protein expression and post-translational modifications, providing insights into the compound's impact on cellular signaling networks. drugtargetreview.com Metabolomic studies could elucidate how this compound affects cancer cell metabolism, a hallmark of malignancy. drugtargetreview.com

Integrating these omics datasets through computational modeling can help to construct a detailed network of the drug's interactions within the cell. springernature.com This systems-level understanding will not only refine our knowledge of its primary mechanism of action but also help in identifying biomarkers for patient stratification and predicting potential synergistic drug combinations. frontiersin.org

Development of High-Throughput Screening Platforms for Derivative Libraries

The synthesis of large libraries of this compound derivatives necessitates the development of robust high-throughput screening (HTS) platforms to efficiently evaluate their biological activity. nih.gov HTS assays can rapidly assess the potency and selectivity of thousands of compounds, accelerating the identification of lead candidates for further development. nih.gov

Given that brusatol and its analogs are known inhibitors of protein synthesis, HTS assays based on this mechanism can be particularly effective. nih.govnih.gov Cell-free in vitro translation (IVT) assays, which monitor the synthesis of a reporter protein like luciferase, have been successfully used to screen for inhibitors of protein synthesis. asm.orgresearchgate.net Such platforms can be adapted to screen for potent and selective inhibitors from a library of this compound derivatives.

Multiplexed screening approaches can further enhance the efficiency of HTS campaigns. For example, a bicistronic mRNA reporter can be used to simultaneously screen for inhibitors of different stages of translation, such as cap-dependent initiation and elongation. nih.gov The implementation of such advanced HTS platforms will be instrumental in navigating the vast chemical space of quassinoid derivatives and identifying compounds with superior therapeutic properties.

Table 2: High-Throughput Screening Platforms for this compound Derivatives

| Platform | Principle | Application |

|---|---|---|

| Cell-Free In Vitro Translation (IVT) Assay | Measures the inhibition of reporter protein synthesis. | Primary screening for protein synthesis inhibitors. |

| Cell-Based Proliferation Assays | Quantifies the inhibition of cancer cell growth. | Assessing cytotoxic and cytostatic effects. |

| Reporter Gene Assays | Monitors the activity of specific signaling pathways (e.g., NRF2). | Evaluating target engagement and specificity. |

| Multiplexed Screening | Simultaneously assesses multiple parameters. | Differentiating mechanisms of action. |

Utility as a Chemical Probe for Fundamental Biological Processes

Beyond its therapeutic potential, this compound and its analogs can serve as valuable chemical probes to investigate fundamental biological processes. mskcc.org A chemical probe is a small molecule that can be used to perturb and study the function of a specific protein or pathway in a cellular or organismal context. olemiss.edu

The well-defined inhibitory activity of brusatol on the NRF2 signaling pathway makes it a powerful tool for studying the roles of NRF2 in both normal physiology and disease. nih.govresearchgate.netresearchgate.net Brusatol has been used to demonstrate the importance of NRF2 in chemoresistance and to sensitize cancer cells to conventional chemotherapeutics. nih.govpnas.org Similarly, this compound derivatives with high potency and specificity could be employed to further dissect the complex regulatory networks governed by NRF2. mdpi.commdpi.com

Furthermore, as a general inhibitor of protein translation, brusatol and its analogs can be used to study the consequences of shutting down protein synthesis on various cellular processes. nih.gov This can provide insights into the dynamics of protein turnover, the regulation of cell cycle progression, and the induction of apoptosis. The development of tagged versions of this compound, for instance with fluorescent or affinity labels, could facilitate the identification of its direct binding partners and further elucidate its molecular mechanism of action.

Q & A

Q. How should researchers ethically address data gaps in this compound’s environmental impact assessments?

- Methodological Answer : Prioritize transparency by documenting limitations in publications. Use probabilistic modeling (e.g., Monte Carlo simulations) to estimate uncertainty. Collaborate with regulatory bodies to design tiered testing strategies, starting with read-across from glutarate esters and progressing to targeted ecotoxicity assays if risks are indicated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.